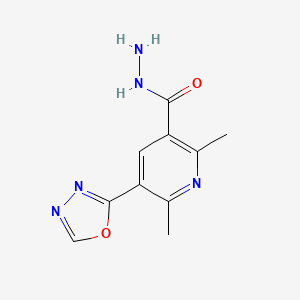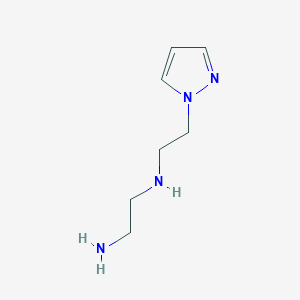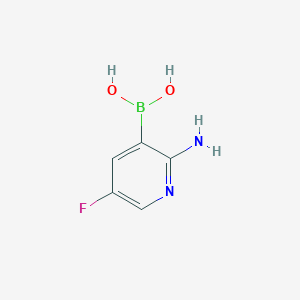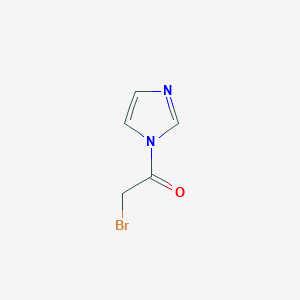
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitrile groups in its structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the fluorination of a pyrimidine precursor followed by the introduction of the ethoxy and nitrile groups. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, affecting their function. The nitrile group can also participate in various biochemical reactions, potentially leading to the inhibition of enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-5-fluoropyrimidin-4(1H)-one:
5-Fluoro-2-ethoxy-4(1H)pyrimidinone: Another fluorinated pyrimidine derivative with similar properties and applications.
Uniqueness
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile is unique due to the presence of both the ethoxy and nitrile groups, which impart distinct chemical properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C7H8FN3O3 |
|---|---|
Molecular Weight |
201.16 g/mol |
IUPAC Name |
4-ethoxy-5-fluoro-2,6-dioxo-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C7H8FN3O3/c1-2-14-5-7(8,3-9)4(12)10-6(13)11-5/h5H,2H2,1H3,(H2,10,11,12,13) |
InChI Key |
IFHZJMXHALLKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(=O)NC(=O)N1)(C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)





